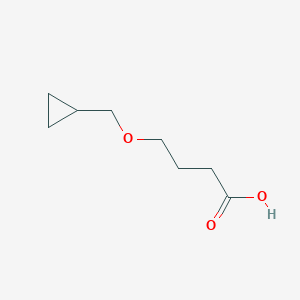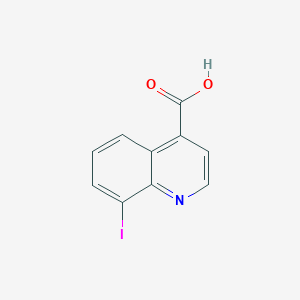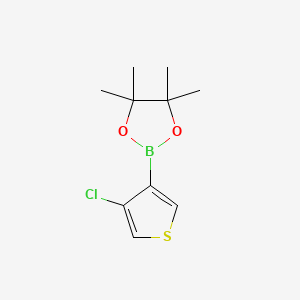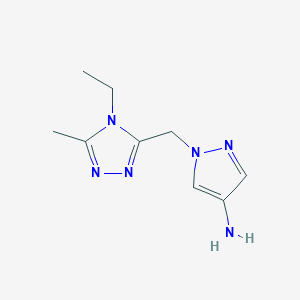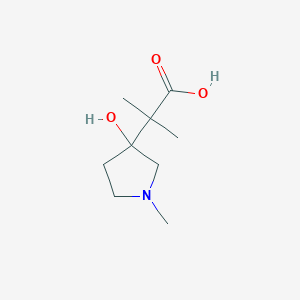
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Hydroxylation: The next step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be done using an oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position of the pyrrolidine ring can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The final step involves the introduction of the carboxyl group at the 2-position of the pyrrolidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)propanoic acid: Lacks the methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-ethylpropanoic acid: Has an ethyl group instead of a methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylbutanoic acid: Has a butanoic acid group instead of a propanoic acid group.
Uniqueness
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the pyrrolidine ring
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(3-hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)4-5-10(3)6-9/h13H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
UZPWHLXPPOEZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



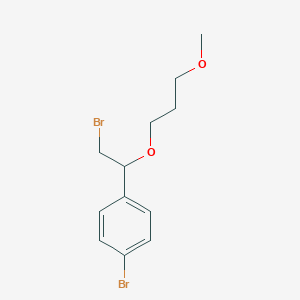


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
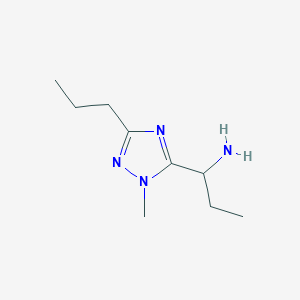
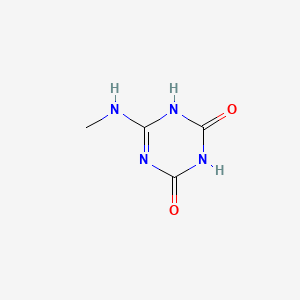
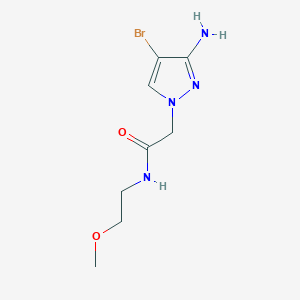
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
